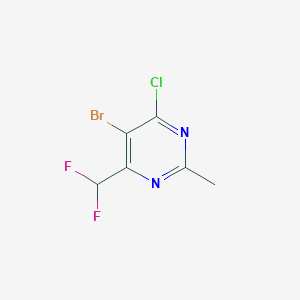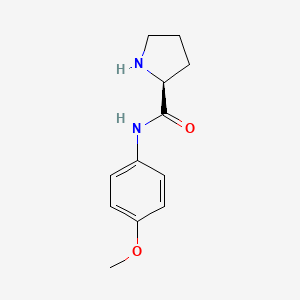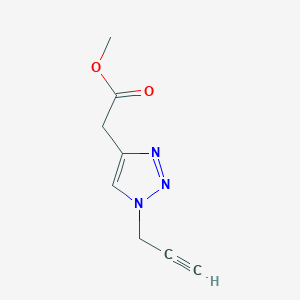
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of solvents like toluene and bases such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase-transfer catalysis can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles.
Applications De Recherche Scientifique
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
What sets Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate apart is its unique ester functionality, which allows for a broader range of chemical modifications and applications. Its stability and ability to engage in hydrogen bonding and π-stacking interactions also enhance its versatility in various scientific fields .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
methyl 2-(1-prop-2-ynyltriazol-4-yl)acetate |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-11-6-7(9-10-11)5-8(12)13-2/h1,6H,4-5H2,2H3 |
Clé InChI |
XECXURVHMNIPRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN(N=N1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
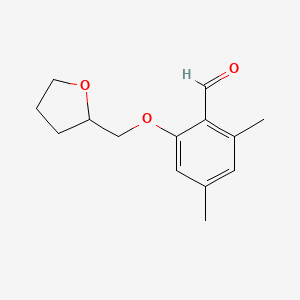
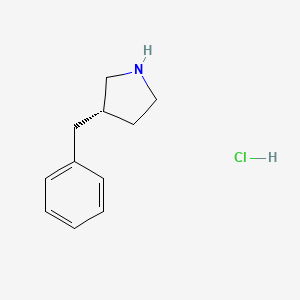
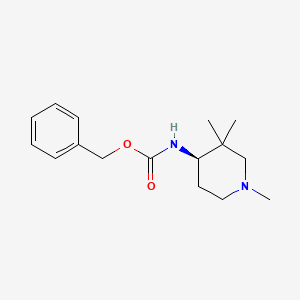
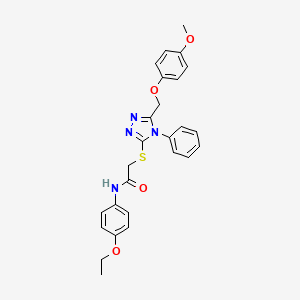


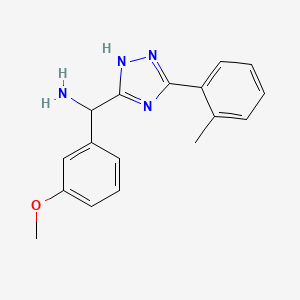
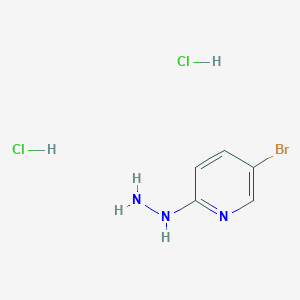
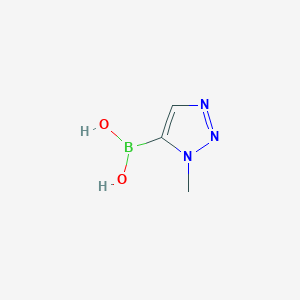
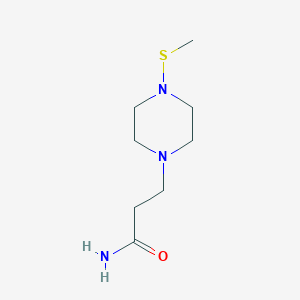
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
